molecular formula C5H3ClO2S B1630586 3-Chlorothiophene-2-carboxylic acid CAS No. 59337-89-2

3-Chlorothiophene-2-carboxylic acid

Cat. No. B1630586
CAS RN: 59337-89-2
M. Wt: 162.59 g/mol
InChI Key: BXEAAHIHFFIMIE-UHFFFAOYSA-N
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Description

3-Chlorothiophene-2-carboxylic acid is a chemical compound that may be used in the synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide .


Synthesis Analysis

The synthesis of 3-Chlorothiophene-2-carboxylic acid involves various processes. It may be used in the synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide . The synthesis of this compound from 2-chlorothiophene involves Friedel-Crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride .


Molecular Structure Analysis

The molecular formula of 3-Chlorothiophene-2-carboxylic acid is C5H3ClO2S . The molecular weight is 162.59 . The InChI key is BXEAAHIHFFIMIE-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Chlorothiophene-2-carboxylic acid may be used in the synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide . The synthesis of this compound from 2-chlorothiophene involves Friedel-Crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chlorothiophene-2-carboxylic acid include a melting point of 186-190 °C , a boiling point of 291.7±20.0 °C , and a density of 1.6±0.1 g/cm3 .

Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of Alkyl Ethers and Related Compounds : Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from similar compounds like 3-Chlorothiophene-2-carboxylic acid, are used in producing thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids. These compounds are valuable in synthesizing ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).

  • Friedel-Crafts Type Reactions : 2-Chlorothiophene, a related compound, undergoes reactions with active aromatic compounds in the presence of AlCl3, yielding 2-arylthiophenes and 5-chloro-2,2′-bithienyl as main products. This demonstrates its utility in creating various aromatic compounds (Sone, Yokoyama, Okuyama, & Sato, 1986).

Material Chemistry and Polymer Science

  • Electrochemical Oxidation and Polymer Films : Poly(3-chlorothiophene) films are prepared by electrochemical oxidation of 3-chlorothiophene in mixed electrolytes. This research shows the potential of 3-Chlorothiophene-2-carboxylic acid derivatives in creating conductive polymer films (Xu, Shi, Chen, Wang, Zhang, & Hong, 2003).

  • Synthesis and Applications in DNA Sensors : Derivatives of thiophene, such as 3-thiophene acetic acid, are synthesized for use in electrochemical DNA sensors. These derivatives, related to 3-Chlorothiophene-2-carboxylic acid, highlight its potential in biosensing applications (Kang, Kim, An, Lee, Cha, Lim, Park, & Chung, 2004).

Safety And Hazards

3-Chlorothiophene-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

Future directions for 3-Chlorothiophene-2-carboxylic acid could involve the development of more selective methods for the direct step-down reduction of carboxylic acids to arenes, proceeding via well-defined Pd(0)/(II) cycle . This method could supersede the two-step methods using less general substrates and show a much broader reaction scope owing to the versatility of Pd-catalysis .

properties

IUPAC Name

3-chlorothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEAAHIHFFIMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351483
Record name 3-Chlorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorothiophene-2-carboxylic acid

CAS RN

59337-89-2
Record name 3-Chlorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorothiophene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

52.1 g. of phosphorus pentachloride are dissolved in 600 ml. of absolute carbon tetrachloride and heated to boiling, whereupon a solution of 15.8 g. of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml. of carbon tetrachloride is added dropwise during 3 hours. The mixture is boiled to reflux for 13 hours, the carbon tetrachloride is distilled off and the mixture is evaporated almost to dryness in vacuo. 450 Ml. of water are added dropwise while cooling, whereupon the mixture is heated to boiling and then allowed to cool. The resulting precipitate is filtered off under suction and boiled up with 10 g. of active carbon in a solution of 25 g. of sodium bicarbonate. The active carbon is then filtered off under suction and the cooled solution is acidified with hydrochloric acid. There is obtained 3-chlorothiophene-2-carboxylic acid of melting point 185°-186° C.
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Synthesis routes and methods II

Procedure details

14.5 liters of absolute carbon tetrachloride (refluxed for 1 hour with 500 g of P2O5 and then distilled) is placed in a 25 liter apparatus equipped with stirrer, dropping funnel, drainage cock and reflux condenser with gas outlet; while stirring, 2,200 g (10.05 moles) of PCl5 is added. Upon refluxing the mixture the PCl5 goes into solution (a small amount of PCl5 settles in the drainage cock). 660 g (4.18 moles) of methyl 3-hydroxythiophene-2-carboxylate (prepared as described in German Pat. No. 1,020,641) dissolved in 2 liters of absolute carbon tetrachloride is allowed to flow at a just continuous rate over a period of 4 hours into the boiling solution (vigorous evolution of HCl).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
O Prajina, P Thomas Muthiah… - … Section E: Crystallographic …, 2016 - scripts.iucr.org
… The asymmetric unit of the title compound, 2C 5 H 3 ClO 2 S·C 10 H 8 N 2 , is comprised of a molecule of 3-chlorothiophene-2-carboxylic acid (3TPC) and half of a molecule of 4,4′-…
Number of citations: 4 scripts.iucr.org
A Kumar, KK Yadav - chemistry-journal.org
… This study deals with the comparative analysis of molecular structure, vibrational and non linear optical properties of two positional isomers 3chlorothiophene- 2-carboxylic acid and 5-…
Number of citations: 2 chemistry-journal.org
OK Prajina, MS Babu, DK Geiger… - AIP Conference …, 2021 - pubs.aip.org
… Hot methanolic solutions of 5-fluorocytosine and 3-chlorothiophene-2-carboxylic acid (for I) and 5,5’-dimethyl 2,2’-bipyridine and thiophene 2,5-dicarboxylic acid (for II) in 1:1 molar ratio …
Number of citations: 4 pubs.aip.org
O Prajina, P Thomas Muthiah, F Perdih - … Crystallographica Section E …, 2016 - scripts.iucr.org
… We extended our study on supramolecular architectures in acridine molecules with the investigation of the title co-crystal with 3-chlorothiophene-2-carboxylic acid (3TPC). … We …
Number of citations: 3 scripts.iucr.org
J Bao, P Wang, W Zhang, B Li, X Wu, L Xu… - ACS Applied Energy …, 2022 - ACS Publications
… passivate the defects at both the surface of SnO 2 and the bottom surface of the perovskite layer has been proposed using an interlayer of 3-chlorothiophene-2-carboxylic acid (TCA-Cl). …
Number of citations: 4 pubs.acs.org
DP Cudworth, VB Hegde, MCH Yap… - Journal of agricultural …, 2007 - ACS Publications
… To a suspension of 3-chlorothiophene-2-carboxylic acid (8, R1 = Cl; 5.02 g, 30.8 mmol) in 1,… ) was added via syringe to a solution of 3-chlorothiophene-2-carboxylic acid (2-chloro-6-…
Number of citations: 31 pubs.acs.org
GK Ramaswamy, T Mohanasundaram… - Journal of the …, 2011 - Wiley Online Library
… 3-chlorothiophene-2-carboxylic acid 1a was made from 3-chlorothiophene, purchased from M/s Modipro India Pvt Ltd, Mumbai. All other reagents and solvents were from commercial …
Number of citations: 2 onlinelibrary.wiley.com
JA Kaizerman, MI Gross, Y Ge, S White… - Journal of medicinal …, 2003 - ACS Publications
… the amine 8 to the corresponding diazonium salt, treatment of this intermediate with CuCl under Sandmeyer conditions, and saponification gave the 3-chlorothiophene-2-carboxylic acid …
Number of citations: 90 pubs.acs.org
R Swinton Darious, P Thomas Muthiah… - … Section C: Structural …, 2018 - scripts.iucr.org
… 30 ml) of trimethoprim (72 mg) with 2,5-dichlorothiophene-3-carboxylic acid (49 mg) [for (I)], 3-bromothiophene-2-carboxylic acid (40 mg) [for (II)], 3-chlorothiophene-2-carboxylic acid (…
Number of citations: 7 scripts.iucr.org
AS Kiryutin, MS Panov, AV Yurkovskaya… - …, 2019 - Wiley Online Library
… select properly chosen or specially designed molecules.6,9 In this work, we analyze long-lived spin order of protons in a thiophene derivative, 3-chlorothiophene-2-carboxylic acid (…

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